Amino[4-(trifluoromethoxy)phenyl]acetic acid
Overview
Description
“Amino[4-(trifluoromethoxy)phenyl]acetic acid” is a useful amino acid derivative . It has a molecular formula of C9H8F3NO3 and a molecular weight of 235.16 .
Molecular Structure Analysis
The InChI code for “Amino[4-(trifluoromethoxy)phenyl]acetic acid” is 1S/C9H8F3NO3/c10-9(11,12)16-6-3-1-2-5(4-6)7(13)8(14)15/h1-4,7H,13H2,(H,14,15)/t7-/m0/s1 .Physical And Chemical Properties Analysis
“Amino[4-(trifluoromethoxy)phenyl]acetic acid” is a solid at room temperature . It has a molecular formula of C9H8F3NO3 and a molecular weight of 235.16 .Scientific Research Applications
Electrochemical Applications
Amino[4-(trifluoromethoxy)phenyl]acetic acid derivatives have been explored in electrochemical applications. For instance, in a study by Kowsari et al. (2019), derivatives of phenylglycine, including those related to Amino[4-(trifluoromethoxy)phenyl]acetic acid, were used to enhance the electrochemical properties of poly ortho aminophenol films. These films showed promising results for supercapacitor applications, demonstrating high specific capacitance (Kowsari, Ehsani, Assadi, Safari, & Sajedi, 2019).
Fluorescence Derivatization
In the field of analytical chemistry, Iwata et al. (2000) demonstrated the use of 4-(5′,6′-Dimethoxybenzothiazolyl)phenylisothiocyanate, a compound structurally related to Amino[4-(trifluoromethoxy)phenyl]acetic acid, for fluorescence derivatization of amino acids in liquid chromatography. This approach enhanced the sensitivity and detection capabilities of amino acids in chromatographic analyses (Iwata, Mitoma, & Yamaguchi, 2000).
Antimicrobial Activities
A study by Patel and Shaikh (2011) involved synthesizing derivatives of Amino[4-(trifluoromethoxy)phenyl]acetic acid to evaluate their antimicrobial activities. Some compounds showed good activity compared to standard drugs, suggesting potential in developing new antimicrobial agents (Patel & Shaikh, 2011).
Anticancer Studies
In research by Shah et al. (2019), alkali metal complexes containing derivatives of Amino[4-(trifluoromethoxy)phenyl]acetic acid were synthesized and evaluated for their anticancer activity against lung and oral cancer cell lines. The study found that these complexes displayed significant antibacterial and anticancer activities, indicating their potential in cancer treatment (Shah, Shah, Khan, Ahmed, Sohani, Hussain, Csuk, Anwar, & Al-Harrasi, 2019).
Treatment of Inflammatory Diseases
Jilani et al. (2013) synthesized an analogue of Amino[4-(trifluoromethoxy)phenyl]acetic acid for use in treating inflammatory bowel diseases. The study demonstrated that this compound was as effective as standard treatments for ulcerative colitis, presenting a new avenue for therapeutic development (Jilani, Shomaf, & Alzoubi, 2013).
Safety And Hazards
properties
IUPAC Name |
2-amino-2-[4-(trifluoromethoxy)phenyl]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F3NO3/c10-9(11,12)16-6-3-1-5(2-4-6)7(13)8(14)15/h1-4,7H,13H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBWQXEWTAXZMRX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C(=O)O)N)OC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F3NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00380475 | |
Record name | Amino[4-(trifluoromethoxy)phenyl]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00380475 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Amino[4-(trifluoromethoxy)phenyl]acetic acid | |
CAS RN |
261952-24-3 | |
Record name | α-Amino-4-(trifluoromethoxy)benzeneacetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=261952-24-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Amino[4-(trifluoromethoxy)phenyl]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00380475 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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